molecular formula C13H21NO5 B2484902 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid CAS No. 2172257-68-8

1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2484902
CAS No.: 2172257-68-8
M. Wt: 271.313
InChI Key: VXFMSOGCEJMTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO5 and its molecular weight is 271.313. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Scale-Up

  • Scale-Up Synthesis for Biologically Active Compounds: Yamashita, Nishikawa, and Kawamoto (2019) explored the scale-up synthesis of a derivative of 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid. This compound is used as a building block in the preparation of various biologically active compounds and materials science applications, particularly those containing the cyclobutane ring system labeled with deuterium atoms (Yamashita, Nishikawa, & Kawamoto, 2019).

New Heterocyclic Amino Acid

  • Development of Functionalized Heterocyclic Amino Acid: A study by Dzedulionytė et al. (2021) reported the synthesis of a new functionalized heterocyclic amino acid involving this compound. This compound was achieved via [3+2] cycloaddition and confirmed through various spectroscopic experiments (Dzedulionytė et al., 2021).

Anticancer Research

  • Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents: Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including derivatives of this compound. These compounds were evaluated for their cytotoxicity against human cancer cell lines, with some showing promising results in ovarian and oral cancers (Kumar et al., 2009).

Antibacterial Activity

  • Antibacterial Agents Synthesis: Song et al. (2009) synthesized derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid to screen for antibacterial activities. These compounds, related to the core structure of interest, showed promising antibacterial activities against various bacterial strains (Song et al., 2009).

Novel Building Blocks in Medicinal Chemistry

  • Building Blocks for Pharmaceutical Compounds: Ji, Wojtas, and Lopchuk (2018) prepared protected 3-haloazetidines, including derivatives of this compound. These compounds are versatile building blocks in medicinal chemistry, used in the synthesis of various high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

Molecular and Crystal Structure Studies

  • Crystal and Molecular Structure Analysis: Cetina et al. (2003) conducted a study on the crystal and molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid, closely related to the compound of interest. This research provided insights into the conformational properties and intermolecular hydrogen bonding of such compounds (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).

Properties

IUPAC Name

1-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-13(18,8-14)12(9(15)16)5-4-6-12/h18H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFMSOGCEJMTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2(CCC2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.